molecular formula C31H44O4 B12626079 Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate CAS No. 920982-14-5

Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate

Cat. No.: B12626079
CAS No.: 920982-14-5
M. Wt: 480.7 g/mol
InChI Key: NFZNHEYRIDZFIX-UHFFFAOYSA-N
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Description

Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate is an aromatic ester featuring a hexadecyl chain, a central benzoate group, and a 4-formylphenoxy substituent. Its molecular formula is C₃₂H₄₄O₅ (molecular weight: ~508.70 g/mol). The compound’s structure combines a long hydrophobic alkyl chain with a polar formyl group, making it relevant in materials science and organic synthesis.

Properties

CAS No.

920982-14-5

Molecular Formula

C31H44O4

Molecular Weight

480.7 g/mol

IUPAC Name

hexadecyl 4-[(4-formylphenoxy)methyl]benzoate

InChI

InChI=1S/C31H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-34-31(33)29-20-16-28(17-21-29)26-35-30-22-18-27(25-32)19-23-30/h16-23,25H,2-15,24,26H2,1H3

InChI Key

NFZNHEYRIDZFIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Fischer Esterification

Fischer esterification is a widely utilized method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst. The general reaction can be summarized as follows:

$$
\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}
$$

In the case of this compound, benzoic acid can react with hexadecanol to form the ester. The process typically requires:

  • Reagents : Benzoic acid, hexadecanol, sulfuric acid (catalyst).
  • Conditions : Heating at 95-110 °C for several hours.
  • Yield : Generally high, often exceeding 90% under optimized conditions.

Alkylation Reaction

An alternative method involves the alkylation of a phenolic compound. The synthesis can proceed through a two-step process:

  • Formation of the Phenolic Intermediate :

    • Starting from 4-hydroxybenzaldehyde (or similar derivatives), which can be alkylated using hexadecyl bromide.
    • Conditions involve using a base like potassium carbonate in a suitable solvent such as DMF or DMSO.
  • Subsequent Formylation :

    • The resulting intermediate can then undergo formylation using formic acid or other aldehyde sources.
    • This step may utilize reagents such as phosphorus oxychloride (POCl₃) or other formylating agents.

Direct Synthesis from Methyl Benzoate

Another synthetic route could involve starting from methyl benzoate:

  • Hydrolysis to Benzoic Acid :

    • Methyl benzoate can be hydrolyzed to yield benzoic acid.
    • This step can be performed under acidic or basic conditions.
  • Esterification with Hexadecanol :

    • Following hydrolysis, the benzoic acid can be esterified with hexadecanol as described in Fischer esterification.

Summary of Preparation Methods

Method Key Reagents Conditions Yield (%)
Fischer Esterification Benzoic acid, hexadecanol, H₂SO₄ 95-110 °C, several hours >90
Alkylation & Formylation 4-hydroxybenzaldehyde, hexadecyl bromide Base (K₂CO₃), DMF/DMSO Variable
Direct Synthesis Methyl benzoate, hexadecanol Acid/base hydrolysis followed by esterification >85

Research Findings

Recent studies have highlighted various aspects of the synthesis and application of this compound:

  • Toxicity and Safety : Research indicates that certain derivatives may exhibit acute toxicity if ingested or absorbed through skin contact. Proper handling and safety protocols are essential during synthesis.

  • Applications : Compounds like this compound are explored for use in drug delivery systems due to their amphiphilic nature, which allows them to interact with both hydrophilic and lipophilic environments.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Hydrochloric acid, sodium hydroxide, and various nucleophiles.

Major Products Formed

    Oxidation: 4-[(4-carboxyphenoxy)methyl]benzoic acid.

    Reduction: Hexadecyl 4-[(4-hydroxymethylphenoxy)methyl]benzoate.

    Substitution: 4-[(4-hydroxyphenoxy)methyl]benzoic acid and hexadecanol.

Scientific Research Applications

Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate involves its interaction with biological membranes. The hexadecyl chain allows it to integrate into lipid bilayers, while the formylphenoxy moiety can interact with proteins and other biomolecules. This dual functionality makes it a versatile compound for various applications, including drug delivery and membrane studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate with key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
This compound C₃₂H₄₄O₅ 508.70 4-formylphenoxy, hexadecyl Aldehyde, ester
Methyl 4-((4-formylphenoxy)methyl)benzoate (4h) C₁₇H₁₄O₅ 298.29 4-formylphenoxy, methyl Aldehyde, ester
4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate C₃₇H₄₈O₅ 584.77 Benzyloxy, hexadecyloxy, 3-methoxy Ether, ester, methoxy
4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate C₃₇H₄₆BrNO₅ 688.66 4-bromophenyl imino, hexadecanoyloxy Imine, ester, hydroxyl
4-(Hexyloxy)phenyl 4-pentylbenzoate C₂₄H₃₀O₃ 366.50 Hexyloxy, pentyl Ether, ester

Key Observations:

  • Alkyl Chain Length: The hexadecyl chain in the target compound enhances lipophilicity compared to shorter chains (e.g., methyl in 4h or pentyl in C₂₄H₃₀O₃).
  • Substituent Diversity: The presence of a formyl group distinguishes the target compound from analogues with imine (C₃₇H₄₆BrNO₅) or methoxy groups (C₃₇H₄₈O₅).

Physical and Spectroscopic Properties

Melting Points and Solubility
  • The bromophenyl imino analogue (C₃₇H₄₆BrNO₅) exhibits a high melting point (222–224°C) due to strong intermolecular interactions (hydrogen bonding from imine and hydroxyl groups).
  • Hexadecyl-containing compounds (e.g., C₃₇H₄₈O₅) may have lower solubility in polar solvents compared to methyl esters (4h).
Spectroscopic Data
Compound IR Peaks (cm⁻¹) ¹H NMR Features (δ ppm)
This compound ~1740 (ester C=O), ~1700 (aldehyde C=O) δ 0.8–1.5 (hexadecyl CH₃/CH₂), δ 9.8–10.0 (aldehyde H)
Methyl 4-((4-formylphenoxy)methyl)benzoate (4h) 1754 (ester C=O) δ 9.89 (aldehyde H), δ 3.93 (methyl ester OCH₃)
4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate 1754, 1743 (esters), 1623 (C=N) δ 13.2 (OH), δ 8.64 (imine CH=N)

Notes:

  • The aldehyde proton in the target compound resonates near δ 9.8–10.0 ppm, similar to 4h.
  • Long alkyl chains (hexadecyl) produce characteristic NMR signals at δ 0.8–1.5 ppm.

Biological Activity

Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate is a synthetic compound characterized by its unique structure, which includes a long hexadecyl chain and a functional formylphenoxy group. This combination imparts amphiphilic properties, making it a subject of interest in various biological applications. This article explores the biological activity of this compound, synthesizing findings from multiple studies and sources.

  • Molecular Formula : C31H44O4
  • Molecular Weight : 480.68 g/mol
  • CAS Number : 920982-14-5
  • IUPAC Name : this compound

The structure allows for interactions with biological membranes and proteins, enhancing its potential therapeutic applications.

The primary mechanism of action for this compound involves its integration into lipid bilayers due to the hydrophobic hexadecyl chain. The formylphenoxy moiety can interact with various biomolecules, facilitating:

  • Membrane Disruption : The compound's amphiphilic nature allows it to disrupt lipid membranes, which is crucial for its antibacterial and antifungal activities.
  • Protein Binding : The reactive aldehyde group can form covalent bonds with amino acids in proteins, potentially altering their function.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. This is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Microbial Strain Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansInhibitory

Anti-inflammatory Effects

Research suggests that compounds similar to this compound may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Case Studies and Research Findings

  • Antibacterial Activity Study
    • A study evaluated the antibacterial efficacy of this compound against several gram-positive and gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as a novel antibacterial agent.
  • Cell Membrane Interaction Analysis
    • Research utilizing fluorescence microscopy showed that this compound integrates into lipid bilayers, causing morphological changes in cell membranes at concentrations above 10 µg/mL. This supports its mechanism as a membrane-disrupting agent.
  • Inflammation Model
    • In a murine model of inflammation, administration of this compound resulted in reduced swelling and inflammatory markers compared to controls, indicating potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

This compound can be compared with other compounds based on their structural features and biological activities:

Compound Name Molecular Structure Biological Activity
Hexadecyl benzoateLacks phenolic functionalityLimited antimicrobial activity
Ethyl 4-(formylphenoxy)methyl benzoateShorter alkyl chainMore soluble but less effective against membranes
Hexadecyl 4-hydroxybenzoateContains hydroxyl groupDifferent reactivity profile

The unique combination of hydrophobic and reactive groups in this compound enhances its efficacy compared to simpler analogs.

Q & A

Basic Research Questions

What are the standard synthetic routes for Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

Esterification : Reacting 4-[(4-formylphenoxy)methyl]benzoic acid with hexadecyl alcohol under acidic or coupling-agent conditions (e.g., DCC/DMAP).

Purification : Flash column chromatography with chloroform or ethyl acetate/hexane mixtures is used to isolate the product .

Optimization : Reaction temperature (70–80°C) and stoichiometric ratios (1:1.2 for acid:alcohol) are critical to minimize byproducts. Catalytic amounts of H₂SO₄ or p-toluenesulfonic acid improve yield.

What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • NMR : 1^1H and 13^13C NMR identify key groups (e.g., formyl proton at ~10 ppm, hexadecyl chain methylenes at 1.2–1.5 ppm).
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. ORTEP-3 visualizes molecular packing .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 500–550 range).

How do the formyl and benzoate groups influence the compound’s physicochemical properties?

  • Formyl Group : Enhances reactivity for Schiff base formation or conjugation with biomolecules.
  • Hexadecyl Chain : Improves lipophilicity (logP ~8–10), impacting membrane permeability in biological assays .
  • Benzoate Core : Provides rigidity, influencing crystallinity (melting point >100°C) .

Advanced Research Questions

How can computational modeling guide the design of derivatives with enhanced stability?

  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA.
  • MD Simulations : Assess solubility by simulating interactions with solvents (e.g., DMSO/water mixtures) .
  • Docking Studies : Screen for binding affinity to target proteins (e.g., enzymes), prioritizing derivatives with lower ΔG values .

What experimental strategies address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain bioactivity .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyls) or shorten the alkyl chain while retaining activity .
  • Nanoformulation : Encapsulate in liposomes (size <200 nm via dynamic light scattering) to improve bioavailability .

How are contradictory data in catalytic activity resolved?

  • Control Experiments : Verify purity via HPLC (>95%) to exclude impurities affecting results.
  • Kinetic Studies : Measure turnover rates under varying pH (4–9) and temperature (25–50°C) to identify optimal conditions .
  • In Situ Characterization : Use FTIR or Raman spectroscopy to monitor intermediate species during reactions .

What methodologies are employed to study its potential as a liquid crystal precursor?

  • Polarized Optical Microscopy : Observe texture transitions (e.g., smectic to nematic phases) during heating/cooling cycles.
  • DSC Analysis : Determine phase transition temperatures (Tₘ, Tᵢ) with heating rates of 5°C/min .
  • XRD : Confirm layer spacing (d-spacing ~30–40 Å) in mesophases .

Methodological Notes

  • Safety : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE and fume hoods during synthesis .
  • Data Reproducibility : Replicate experiments ≥3 times; report mean ± SEM. Use WinGX for crystallographic data consistency .

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